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Compound of Interest

(2-Chloro-4-iodopyridin-3-
Compound Name:
yl)methanol

Cat. No.: B1462456

Halogenated pyridines are cornerstone intermediates in the synthesis of complex organic
molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The
specific arrangement of chloro, iodo, and hydroxymethyl substituents on the pyridine ring of (2-
Chloro-4-iodopyridin-3-yl)methanol offers a unique platform for diverse chemical
transformations. The chlorine and iodine atoms provide distinct reactivity profiles for cross-
coupling reactions, while the primary alcohol function serves as a handle for esterification,
etherification, or oxidation. This trifunctional scaffold is therefore a highly valuable building
block for creating libraries of compounds for biological screening and developing novel
materials.[3]

This guide details a robust and logical two-step synthetic sequence, beginning with the
formylation of a readily available precursor followed by the selective reduction of the resulting
aldehyde. Furthermore, it provides a thorough guide to the analytical characterization of the
final product, ensuring unambiguous structural confirmation and purity assessment.

Physicochemical and Safety Data

A summary of the key properties and identifiers for the target compound is provided below. This
data is essential for proper handling, reaction setup, and analytical characterization.
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Property Value Source(s)

CAS Number 884494-44-4 [4][5][6]

Molecular Formula CeHsCIINO [41[5]

Molecular Weight 269.47 g/mol [718]
White to off-white crystalline

Appearance , [51[7]
solid

Melting Point 87-92 °C [71[9]

Purity (Typical) >96.0% (HPLC) [5]

N Soluble in methanol, ethyl

Solubility ) Inferred from protocols
acetate, and dichloromethane

Sensitivity Light Sensitive [7][10]
Store at 2-8°C, protected from

Storage [7]

light

Hazard Profile: (2-Chloro-4-iodopyridin-3-yl)methanol is harmful if swallowed and causes

skin and serious eye irritation. It may also cause respiratory irritation. Standard personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. All manipulations should be performed in a well-ventilated fume hood.[7]

Overall Synthetic Strategy

The synthesis of (2-Chloro-4-iodopyridin-3-yl)methanol is most efficiently achieved via a

two-step process. This approach is predicated on the creation of an aldehyde intermediate,

which is then selectively reduced to the corresponding primary alcohol. This strategy is

advantageous as it utilizes well-established and high-yielding transformations.

o Directed Ortho-Metalation & Formylation: The process begins with the deprotonation of 2-

chloro-4-iodopyridine at the C3 position using a strong, non-nucleophilic base like Lithium

Diisopropylamide (LDA). The resulting organolithium species is then quenched with an

electrophilic formylating agent, such as ethyl formate, to install the aldehyde group, yielding

2-chloro-4-iodopyridine-3-carboxaldehyde.
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o Selective Aldehyde Reduction: The aldehyde intermediate is subsequently reduced to the
target primary alcohol. A mild and selective reducing agent like sodium borohydride (NaBHa4)
is ideal for this step, as it efficiently reduces the aldehyde without affecting the chloro and
iodo substituents or the pyridine ring.

Step 1: Formylation

2-Chloro-4-iodopyridine

1. LDA, THE, -78°C
2. Ethyl Formate

2-Chloro-4-iodopyridine-3-carboxaldehyde

Step 2: Reduction

NaBH4, Methanol, 0°C to RT

(2-Chloro-4-iodopyridin-3-yl)methanol

Click to download full resolution via product page

Caption: Synthetic pathway for (2-Chloro-4-iodopyridin-3-yl)methanol.

Detailed Experimental Protocols
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Protocol 1: Synthesis of 2-Chloro-4-iodopyridine-3-
carboxaldehyde (Intermediate)

Rationale: This procedure utilizes directed ortho-metalation, a powerful tool for functionalizing
aromatic rings regioselectively. LDA is chosen as the base because it is exceptionally strong,
allowing for the deprotonation of the relatively acidic C3 proton of the pyridine ring, but it is
sterically hindered, which minimizes nucleophilic attack on the starting material. The reaction is
conducted at -78 °C to ensure the stability of the highly reactive organolithium intermediate.
Ethyl formate serves as a simple and effective C1 electrophile to generate the aldehyde.[11]
[12]

Materials:

2-Chloro-4-iodopyridine

e Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
o Ethyl formate

e Anhydrous Tetrahydrofuran (THF)

e 2 M Hydrochloric acid (HCI)

o Ethyl acetate (EtOAC)

 Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (Na2SOa)

o Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or
Nitrogen)

Step-by-Step Methodology:

o Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar
and a dropping funnel, add a solution of 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
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o Deprotonation: Slowly add the LDA solution (1.5 eq) dropwise to the cooled solution over 30
minutes, ensuring the internal temperature does not rise above -70 °C.

e Anion Formation: Stir the resulting mixture at -78 °C for 2-3 hours. The color of the solution
may change, indicating the formation of the lithiated species.

o Formylation: Add ethyl formate (2.5 eq) dropwise to the reaction mixture. Continue stirring at
-78 °C for an additional 1.5 hours.

e Quenching: Carefully quench the reaction by the slow addition of 2 M HCI while the mixture
is still cold. Allow the flask to warm to room temperature.

o Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous
phase with ethyl acetate (3x).

» Washing & Drying: Combine the organic layers and wash sequentially with water and brine.
Dry the organic phase over anhydrous NazSOa.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl
acetate in hexanes) to yield 2-chloro-4-iodopyridine-3-carboxaldehyde as a solid.[11]

Protocol 2: Synthesis of (2-Chloro-4-iodopyridin-3-
yl)methanol (Target Compound)

Rationale: This protocol employs sodium borohydride for the reduction of the aldehyde. NaBHa4
is a cost-effective, safe, and highly selective reagent for reducing aldehydes and ketones to
their corresponding alcohols.[13][14] It is mild enough not to reduce the pyridine ring or cleave
the carbon-halogen bonds under these conditions. Methanol is used as the solvent as it is
protic, which facilitates the reduction mechanism, and readily dissolves both the substrate and
the reagent.

Materials:
¢ 2-Chloro-4-iodopyridine-3-carboxaldehyde

e Sodium borohydride (NaBHa)
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Methanol (MeOH)

Deionized water

Ethyl acetate (EtOAC)

Anhydrous Magnesium Sulfate (MgSQOa)

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

Reaction Setup: Dissolve 2-chloro-4-iodopyridine-3-carboxaldehyde (1.0 eq) in methanol in a
round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20
minutes, controlling the rate of addition to manage any effervescence.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) until the starting material is fully consumed.

Quenching: Cool the flask back to 0 °C and slowly add deionized water to quench the excess
NaBHa.

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
Extraction: Extract the remaining aqueous residue with ethyl acetate (3x).

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous
MgSOa.

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the
crude product. If necessary, the product can be further purified by recrystallization from a
suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2-Chloro-4-iodopyridin-3-
yl)methanol as a crystalline solid.
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Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the
synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The *H NMR spectrum of
the aldehyde intermediate provides a benchmark for comparison.

Table 2: Known *H NMR Data for 2-Chloro-4-iodopyridine-3-carboxaldehyde

. . Coupling

Chemical Shift o . .

Multiplicity Constant (J) Integration Assignment
(3) ppm

Hz
. Aldehyde (-
10.22 Singlet (s) - 1H
CHO)

8.09 Doublet (d) 5.0 1H Pyridine H-6
7.95 Doublet (d) 5.0 1H Pyridine H-5

Solvent: CDCls, Frequency: 500 MHz. Source:[11]

Upon reduction to (2-Chloro-4-iodopyridin-3-yl)methanol, significant and predictable
changes in the NMR spectra are expected. The aldehyde proton signal at ~10 ppm will
disappear, and new signals corresponding to the hydroxymethyl group (CHz and OH) will
appear.

Table 3: Predicted *H and 3C NMR Spectral Data for (2-Chloro-4-iodopyridin-3-yl)methanol
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Predicted

) . Predicted Integration/Typ .
Spectrum Chemical Shift o Assighment
Multiplicity e
(3) ppm
1H NMR ~8.25 Doublet (d) 1H Pyridine H-6
~7.80 Doublet (d) 1H Pyridine H-5
Singlet (s) or Methylene (-
~4.80 glet (s) 2H Y (
Doublet (d) CH20H)
Broad Singlet (br Hydroxyl (-
~2.5-3.5 glet ( 1H Y yi(
S) CH20H)
13C NMR ~155 Aromatic C 1C C2 (C-CI)
~152 Aromatic C 1C C6 (C-H)
~140 Aromatic C 1C C5 (C-H)
~135 Aromatic C 1C C3 (C-CHz20H)
~100 Aromatic C 1C C4 (C-)

| | ~60 | Aliphatic C | 1C | Methylene (CH20H) |
Rationale for Predictions:

e 1H NMR: The aldehyde proton (0 10.22) is absent. A new methylene proton signal appears
around d 4.80. The hydroxyl proton signal is typically broad and its chemical shift is
concentration and solvent-dependent. The aromatic protons are expected to shift slightly due
to the change in the electronic nature of the C3 substituent.

e 13C NMR: The aldehyde carbonyl carbon (typically & > 180 ppm) is replaced by an aliphatic
methylene carbon signal around & 60 ppm. The chemical shifts of the pyridine ring carbons
are adjusted accordingly.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula. Due to the
presence of chlorine and iodine, the molecular ion will exhibit a characteristic isotopic pattern.
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Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Calculated Exact Mass L.
lon Formula Description
(m/z)

Molecular lon (M+) with

[CeHs*5CIINOT* 268.9104
35C|

| [CeHs3’CIINO]* | 270.9075 | Molecular lon (M*) with 37Cl |

Expected Fragmentation Pathway: Under electron ionization (EI), common fragmentation
pathways would include the loss of the hydroxyl group as water (-18 Da), loss of a chlorine
radical (-35/37 Da), and loss of an iodine radical (-127 Da). The relative abundance of the M+
and [M+2]* peaks (approximately 3:1) will be a key diagnostic feature for the presence of a
single chlorine atom.[15]

Conclusion

This guide outlines a reliable and well-documented synthetic route for producing high-purity (2-
Chloro-4-iodopyridin-3-yl)methanol. The two-step sequence involving directed ortho-
metalation/formylation followed by selective aldehyde reduction is both logical and scalable.
The provided characterization data, including known values for the synthetic intermediate and
well-reasoned predictions for the final product, serves as a robust framework for analytical
confirmation. By understanding the rationale behind the chosen methodologies, researchers
can confidently synthesize and utilize this versatile chemical building block for a wide range of
applications in drug discovery and chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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